2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S3 and its molecular weight is 432.53. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Research has shown the efficacy of derivatives of the compound against fungi like Aspergillus terreus and Aspergillus niger, highlighting its potential as an antifungal agent. The study conducted by Jafar et al. (2017) demonstrated that synthesized dimethylpyrimidin-derivatives, which share structural similarities with the compound, have significant antifungal effects, suggesting the potential for development into useful antifungal agents (Jafar et al., 2017).
Antitumor Applications
The compound has also been explored for its antitumor properties. Hafez and El-Gazzar (2017) synthesized derivatives that displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the compound's derivatives could be developed as anticancer agents (Hafez & El-Gazzar, 2017).
Anti-inflammatory and Analgesic Applications
Abu‐Hashem et al. (2020) synthesized novel derivatives that exhibited significant anti-inflammatory and analgesic activities. The compounds demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs, indicating their potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Additionally, the compound has been studied for its antimicrobial properties. Wardkhan et al. (2008) researched derivatives for antimicrobial activity against bacterial isolates such as Escherichia coli and fungal isolates including Aspergillus fumigatus, demonstrating the compound's potential in antimicrobial applications (Wardkhan et al., 2008).
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c1-25-12-4-2-11(3-5-12)22-16(24)15-13(6-8-26-15)20-18(22)28-10-14(23)21-17-19-7-9-27-17/h2-5,7,9H,6,8,10H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVOCPYMXDIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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